

Thermal degradation profile of solid-state levofloxacin lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levofloxacin lactate*

Cat. No.: *B1675103*

[Get Quote](#)

An In-Depth Technical Guide on the Thermal Degradation Profile of Solid-State Levofloxacin

Disclaimer: This guide details the thermal degradation profile of levofloxacin, primarily focusing on its common hemihydrate form, due to a lack of specific comprehensive data for the solid-state thermal analysis of **levofloxacin lactate** in the available scientific literature. The thermal behavior of the lactate salt is expected to differ.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.^[1] It is commonly available in various salt and hydrate forms, with levofloxacin hemihydrate being a prevalent solid-state form.^[2] Understanding the thermal stability and degradation profile of solid-state levofloxacin is critical for drug development, formulation, and ensuring stability during manufacturing and storage.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of active pharmaceutical ingredients (APIs).^{[3][4]} These methods provide crucial information on dehydration, melting, decomposition, and solid-state transitions, which are vital for establishing appropriate storage conditions and predicting shelf-life. This guide provides a comprehensive overview of the thermal degradation of solid-state levofloxacin, summarizing key quantitative data, detailing experimental protocols, and illustrating the analytical workflow.

Quantitative Data from Thermal Analysis

The thermal behavior of levofloxacin is characterized by distinct events, including the loss of water of hydration, melting, and subsequent decomposition. The data presented below is primarily for the levofloxacin hemihydrate form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, quantifying the loss of volatiles like water. For levofloxacin hemihydrate, the initial mass loss corresponds to the dehydration process.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for Levofloxacin Hemihydrate

Parameter	Temperature Range (°C)	Mass Loss (%)	Description
Dehydration	40 - 130	2.35 - 2.56	Loss of water of hydration.[2][3]
Decomposition	> 230	~60	Primary thermal decomposition of the molecule.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It reveals events like dehydration, polymorphic transitions, and melting.

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for Levofloxacin Hemihydrate

Thermal Event	Peak Temperature (°C)	Description
Dehydration	40 - 117	A broad endothermic event corresponding to the loss of crystal water.[1][3][6]
Polymorphic Conversion ($\gamma \rightarrow \delta$)	~54	An enantiotropic conversion from the γ anhydrate form to the δ anhydrate form.[3]
Melting of γ Form	~224 - 227	A sharp endothermic peak representing the melting of the anhydrous γ polymorph.[3]
Melting of β Form	~228 - 231	A sharp endothermic peak representing the melting of the anhydrous β polymorph.[3]
Melting of α Form	~232 - 234	A sharp endothermic peak representing the melting of the anhydrous α polymorph.[3]
Decomposition	> 230	An exothermic process following melting, indicating consummate degradation of the drug.[7]

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results in thermal analysis. The following protocols are representative of those cited in the literature.

Thermogravimetric Analysis (TGA)

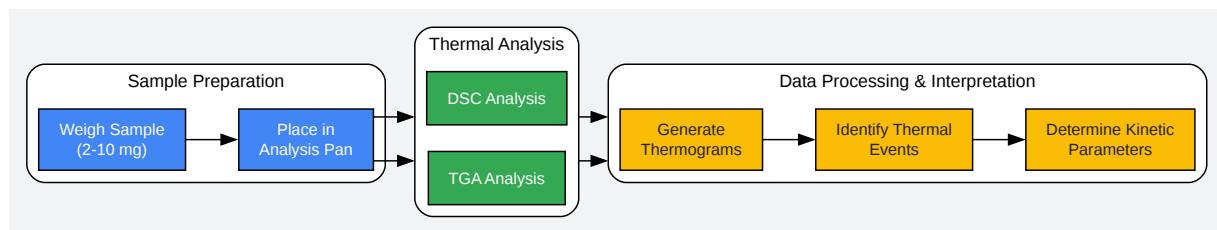
- Apparatus: A calibrated Thermogravimetric Analyzer.
- Sample Preparation: A small amount of the levofloxacin sample (typically 2-10 mg) is accurately weighed and placed into an appropriate pan (e.g., aluminum or platinum).
- Analysis Conditions:

- Heating Rate: Samples are typically heated at a constant rate, such as 10 °C/min.[8] Studies on decomposition kinetics may use multiple heating rates (e.g., 7.5, 10, 12.5, and 15 °C/min).[8]
- Temperature Range: The analysis is conducted over a range that covers all expected thermal events, for example, from ambient temperature (e.g., 25 °C) to 600 °C.[8]
- Atmosphere: The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8][9]

- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

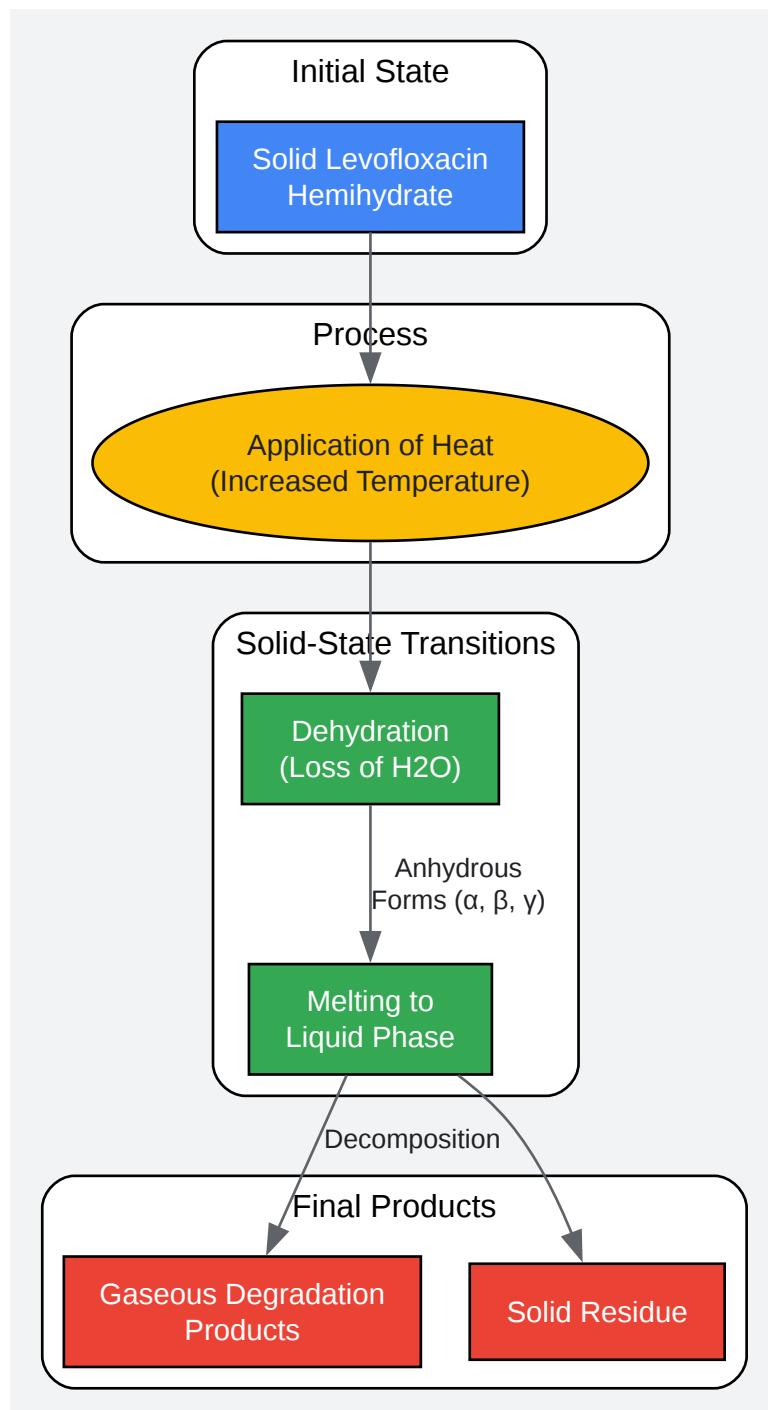
Differential Scanning Calorimetry (DSC)

- Apparatus: A calibrated Differential Scanning Calorimeter.[10]
- Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan, which is then hermetically sealed.[10][11] For studies involving dehydration, the lid may be pierced to allow for the escape of volatiles.[11]
- Analysis Conditions:
 - Heating Rate: A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[10][11]
 - Temperature Range: The sample is heated from a sub-ambient temperature (e.g., 25 °C) to a temperature beyond the melting and decomposition point (e.g., 250 °C).[10][11]
 - Atmosphere: An inert purge gas, such as nitrogen, is used at a consistent flow rate (e.g., 50 mL/min).[11]
- Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events, along with their corresponding peak temperatures and enthalpy changes.


High-Performance Liquid Chromatography (HPLC) for Degradation Products

While not a thermal analysis technique itself, HPLC is crucial for identifying and quantifying degradation products after thermal stress.

- System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate dihydrate with triethylamine) and an organic solvent (e.g., methanol) is often employed in a gradient elution mode.
- Detection: The eluent is monitored at a wavelength where levofloxacin and its degradation products show significant absorbance, such as 294 nm.
- Sample Preparation: Thermally stressed solid samples are dissolved in a suitable solvent, filtered, and then injected into the HPLC system.


Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical progression of the thermal degradation of solid-state levofloxacin.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermal analysis of solid-state levofloxacin.

[Click to download full resolution via product page](#)

Caption: Logical pathway of levofloxacin thermal degradation.

Conclusion

The thermal degradation profile of solid-state levofloxacin hemihydrate is a multi-step process involving dehydration to various anhydrous polymorphic forms, followed by melting and subsequent decomposition at higher temperatures. The kinetic analysis of this degradation is complex, with activation energies varying depending on the extent of conversion.[4][9] While specific data for **levofloxacin lactate** is not readily available, the information derived from the hemihydrate form provides a crucial foundation for understanding its thermal stability. This technical guide summarizes the essential data and methodologies required for the thermal characterization of solid-state levofloxacin, offering a valuable resource for formulation scientists and researchers in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. New Organic Salt from Levofloxacin-Citric Acid: What Is the Impact on the Stability and Antibiotic Potency? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. THERMO-OXIDATIVE DECOMPOSITION ANALYSIS OF LEVOFLOXACIN BY ISOCONVERSIONAL KINETICS AND COMPUTATIONAL METHODS [repository.najah.edu]

- 10. Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchrepository.ul.ie [researchrepository.ul.ie]
- To cite this document: BenchChem. [Thermal degradation profile of solid-state levofloxacin lactate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675103#thermal-degradation-profile-of-solid-state-levofloxacin-lactate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com